

Synergistic Effects of Cyclaniliprole with Other Pesticides: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cyclaniliprole**
Cat. No.: **B1261310**

[Get Quote](#)

Introduction

Cyclaniliprole is an anthranilic diamide insecticide, classified under Group 28 by the Insecticide Resistance Action Committee (IRAC).^[1] Its mode of action involves the selective activation of ryanodine receptors (RyR) in the muscle cells of target insects.^[1] This activation leads to an uncontrolled release of internal calcium stores, resulting in muscle contraction, paralysis, and eventual death of the pest.^[1] While **Cyclaniliprole** is effective as a standalone agent, the combination with other pesticides having different modes of action is a key strategy for enhancing efficacy, broadening the pest control spectrum, and managing insecticide resistance.

Direct, publicly available research detailing the synergistic effects of **Cyclaniliprole** with other specific pesticides is limited. However, extensive data exists for structurally similar and functionally related anthranilic diamides, such as Chlorantraniliprole and Cyantraniliprole. Studies on these related compounds offer valuable insights into potential synergistic partnerships for **Cyclaniliprole**, particularly with pesticides from the avermectin and neonicotinoid classes. Furthermore, research has demonstrated high cross-resistance between cyantraniliprole and **cyclaniliprole**, suggesting that findings related to one may be highly relevant to the other.^[2]

This guide provides a comparative analysis based on available experimental data for these closely related diamide insecticides to infer potential synergistic combinations for **Cyclaniliprole**.

Performance Data: Synergism in Diamide Insecticides

The following tables summarize quantitative data from studies on the combination of Chlorantraniliprole and Cyantraniliprole with other insecticides. The synergistic ratio (SR) or co-toxicity coefficient (CTC) is a key indicator of synergy; a value significantly greater than 1 (for SR) or 100 (for CTC) typically indicates a synergistic interaction.

Table 1: Synergistic Effects of Chlorantraniliprole with Emamectin Benzoate against *Spodoptera frugiperda* (Fall Armyworm)

Pesticide Combination (Ratio)	LC50 (mg/L) - Individual	LC50 (mg/L) - Mixture	Co-toxicity Coefficient (CTC)	Effect
Emamectin Benzoate (EB)	0.383	-	-	-
Chlorantraniliprole (CT)	9.703	-	-	-
EB : CT (9:1)	-	0.177	239.38	Synergistic
EB : CT (7:3)	-	0.400	114.75	Additive
EB : CT (5:5)	-	0.672	87.95	Additive
EB : CT (3:7)	-	0.584	128.74	Synergistic
EB : CT (1:9)	-	2.051	44.59	Antagonistic

Data sourced from a diet-incorporated bioassay on 3rd instar larvae of *S. frugiperda*.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
A co-toxicity coefficient (CTC) significantly above 100 indicates synergism.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Toxicity of Cyantraniliprole and Thiamethoxam against *Lipaphis erysimi* (Mustard Aphid)

Insecticide	Time	LC50 (ppm)	LC90 (ppm)	Slope
Thiamethoxam	24 h	39.12	223.28	2.70
	48 h	28.69	193.33	2.24
Cyantraniliprole	24 h	105.35	660.90	1.60
	48 h	93.33	520.59	1.72

Data from a leaf-dip bioassay on 3rd instar nymphs. While this study did not test the mixture, the individual LC50 values provide a baseline for potential combination studies.^[7] Combining insecticides with different modes of action, like the diamide Cyantraniliprole (RyR modulator) and the neonicotinoid Thiamethoxam (nAChR agonist), is a common strategy to achieve synergy.^{[8][9]}

Table 3: Cross-Resistance Profile in a Cyantraniliprole-Resistant Strain of *Spodoptera frugiperda*

Insecticide	Resistance Ratio (RR)
Flubendiamide	High
Chlorantraniliprole	High
Cyclaniliprole	High

This study demonstrates that a strain of *S. frugiperda* selected for resistance to Cyantraniliprole exhibits high cross-resistance to other diamides, including **Cyclaniliprole**, indicating a shared mechanism of action and resistance. This linkage supports the use of data from other diamides to predict potential synergistic partners for **Cyclaniliprole**.^[2]

Experimental Protocols

The data presented above were generated using standardized bioassay methodologies. A detailed, generalized protocol for assessing insecticide synergy is provided below.

Objective: To determine the median lethal concentration (LC50) of individual insecticides and their mixtures to calculate the synergistic ratio.

1. Insect Rearing:

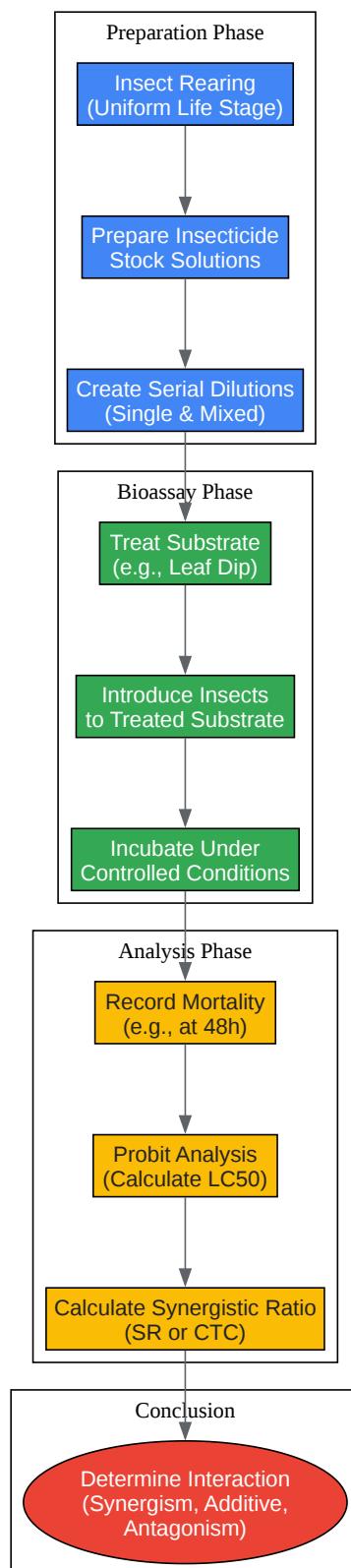
- A susceptible strain of the target insect is reared in the laboratory under controlled conditions (e.g., $25 \pm 2^\circ\text{C}$, 60-70% relative humidity, 16:8 h light:dark photoperiod).
- Insects are provided with a standard artificial diet or host plant material. For bioassays, uniformly sized larvae (e.g., 3rd instar) or adults are selected.

2. Preparation of Insecticide Solutions:

- Stock solutions of technical-grade insecticides (e.g., **Cyclaniliprole**, Abamectin) are prepared in an appropriate solvent (e.g., acetone or DMSO).
- A series of graded concentrations (typically 5-7) for each insecticide and for their mixtures (at various ratios) are prepared by serial dilution with distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure uniform coverage.

3. Bioassay Method (Example: Leaf-Dip Bioassay):

- Host plant leaves (e.g., cabbage, cotton) are cut into discs of a uniform size.
- Leaf discs are individually dipped into the test solutions for a set time (e.g., 10-20 seconds).
- Control discs are dipped in distilled water with surfactant only.
- The treated leaf discs are allowed to air-dry at room temperature.
- Each dried leaf disc is placed in a separate petri dish lined with moistened filter paper.
- A set number of test insects (e.g., 10-20 larvae) are introduced into each petri dish.
- Each concentration and the control are replicated at least three times.

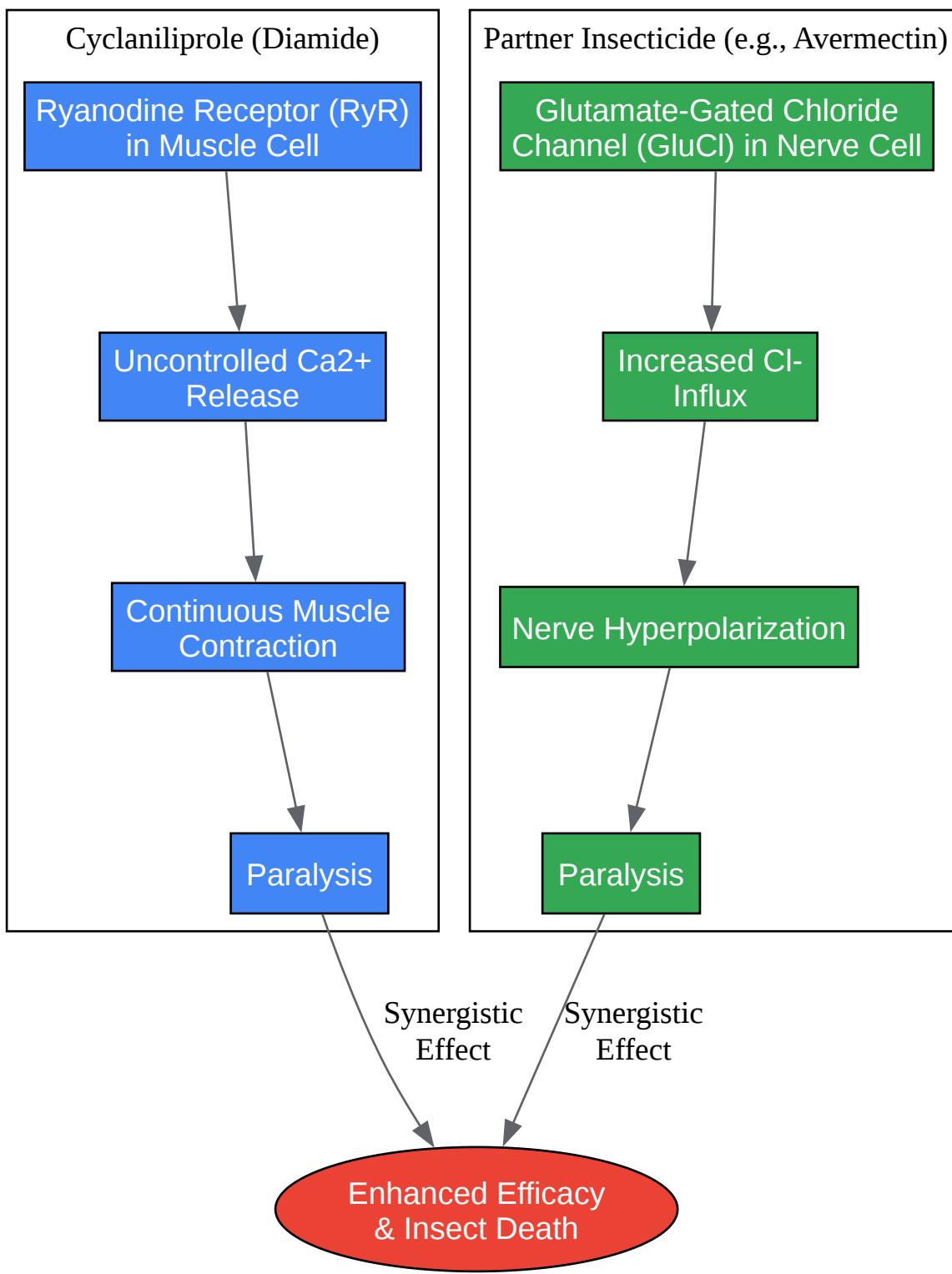

4. Data Collection and Analysis:

- The petri dishes are maintained under controlled environmental conditions.

- Mortality is assessed after a specific period (e.g., 24, 48, or 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
- Mortality data is corrected for control mortality using Abbott's formula.
- The corrected mortality data is subjected to probit analysis to determine the LC50 values, 95% fiducial limits, and slope for each insecticide and mixture.
- The synergistic ratio (SR) is calculated using the formula: $SR = LC50 \text{ of Insecticide A alone} / LC50 \text{ of Insecticide A in the mixture}$ Alternatively, a co-toxicity coefficient (CTC) can be calculated to evaluate the interaction.

Visualizations

Experimental Workflow



[Click to download full resolution via product page](#)

Workflow for assessing insecticide synergy.

Signaling Pathways for Synergistic Action

Synergy often arises from combining insecticides that target different physiological pathways. For instance, combining a diamide (acting on muscle calcium channels) with an avermectin (acting on nerve chloride channels) creates a dual assault on the insect's neuromuscular system.

[Click to download full resolution via product page](#)

Distinct modes of action leading to synergy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. iskweb.co.jp [iskweb.co.jp]
- 2. Characterization of cyantraniliprole resistance in *Spodoptera frugiperda*: Selection, inheritance pattern, and cross-resistance to other diamide insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Binary Mixture of Emamectin Benzoate and Chlorantraniliprole Supplemented with an Adjuvant Effectively Controls *Spodoptera frugiperda* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Binary Mixture of Emamectin Benzoate and Chlorantraniliprole Supplemented with an Adjuvant Effectively Controls *Spodoptera frugiperda* [mdpi.com]
- 7. biochemjournal.com [biochemjournal.com]
- 8. Katyayani TwinGuard FS (Cyantraniliprole 19.8% + Thiamethoxam 19.8% w/w FS) Insecticide – Katyayani Organics [katyayaniorganics.com]
- 9. peptechbio.com [peptechbio.com]
- To cite this document: BenchChem. [Synergistic Effects of Cyclaniliprole with Other Pesticides: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1261310#synergistic-effects-of-cyclaniliprole-with-other-pesticides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com